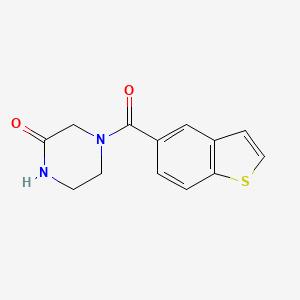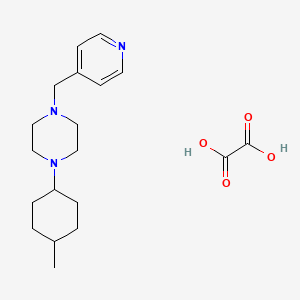![molecular formula C16H21Cl2NO6 B4883828 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in scientific research are diverse and promising. One area of research where this compound has shown potential is in the development of new drugs for the treatment of various diseases. It has been found to have antifungal, antiviral, and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in inflammation and pain. It also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate are complex and varied. It has been found to have anti-inflammatory, analgesic, antifungal, antiviral, and anticancer properties. It has also been shown to have an effect on the cardiovascular system, including reducing blood pressure and improving heart function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in lab experiments is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one limitation is that it can be difficult to obtain and may be expensive, which could limit its use in some experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more studies are needed to explore the potential applications of this compound in other areas of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves a multi-step process that begins with the reaction of 2,4-dichloro-6-methylphenol with propylene oxide to form 3-(2,4-dichloro-6-methylphenoxy)propan-1-ol. This intermediate is then reacted with morpholine to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine. The final step involves the reaction of this compound with oxalic acid to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate.
Eigenschaften
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c1-11-9-12(15)10-13(16)14(11)19-6-2-3-17-4-7-18-8-5-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAFNTRWGDAGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)



![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)